4-Amino-2-fluoro-6-(trifluoromethyl)phenol

Physicochemical Profiling Drug Design Lead Optimization

4-Amino-2-fluoro-6-(trifluoromethyl)phenol (CAS 1803770-85-5) is a tetrafluorinated aromatic building block belonging to the class of halogenated aminophenols. It features a unique 1,2,4,6-tetrasubstitution pattern on the phenyl ring: an amino group (-NH₂) para to the phenol hydroxyl (-OH), a fluorine atom ortho to the hydroxyl, and a trifluoromethyl group (-CF₃) at the remaining ortho position.

Molecular Formula C7H5F4NO
Molecular Weight 195.11 g/mol
Cat. No. B8257066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-fluoro-6-(trifluoromethyl)phenol
Molecular FormulaC7H5F4NO
Molecular Weight195.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)O)F)N
InChIInChI=1S/C7H5F4NO/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2,13H,12H2
InChIKeyBTCZHHDIVHWUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-fluoro-6-(trifluoromethyl)phenol (CAS 1803770-85-5) Procurement & Differentiation Guide


4-Amino-2-fluoro-6-(trifluoromethyl)phenol (CAS 1803770-85-5) is a tetrafluorinated aromatic building block belonging to the class of halogenated aminophenols. It features a unique 1,2,4,6-tetrasubstitution pattern on the phenyl ring: an amino group (-NH₂) para to the phenol hydroxyl (-OH), a fluorine atom ortho to the hydroxyl, and a trifluoromethyl group (-CF₃) at the remaining ortho position . With a molecular formula of C₇H₅F₄NO and a molecular weight of 195.11 g/mol, this compound serves as a specialized intermediate in pharmaceutical and agrochemical research . Its physico-chemical profile, characterized by a predicted pKa of 6.95 and a logP of -0.292, differs markedly from non-fluorinated or differently substituted analogs, forming the basis for its specific selection in synthetic routes where precise modulation of acidity and lipophilicity is required .

Why 4-Amino-2-fluoro-6-(trifluoromethyl)phenol Cannot Be Replaced by Common Analogs in R&D


Substituting 4-amino-2-fluoro-6-(trifluoromethyl)phenol with its close analogs, such as 4-amino-2-(trifluoromethyl)phenol or 2-fluoro-6-(trifluoromethyl)phenol, leads to significant shifts in key electronic and physico-chemical properties. The presence of the ortho-fluorine atom adjacent to the phenolic -OH group in the target compound lowers the pKa from approximately 8.24 (in the non-fluorinated analog) to 6.95, altering the ionization state at physiological pH and drastically changing hydrogen-bonding capabilities [1]. Simultaneously, the additional amino group reduces lipophilicity to a logP of -0.292, compared to the much more lipophilic 2-fluoro-6-(trifluoromethyl)phenol . These differences are not incremental; they are step-changes that invalidate the use of seemingly similar building blocks in structure-activity relationship (SAR) studies and multi-step syntheses where reaction selectivity and pharmacokinetic profile depend on precise electronic modulation .

Quantitative Evidence for Selecting 4-Amino-2-fluoro-6-(trifluoromethyl)phenol over Analogs


pKa Shift: Enhanced Phenol Acidity vs. 4-Amino-2-(trifluoromethyl)phenol

The introduction of a fluorine atom ortho to the phenol group significantly increases the acidity of 4-amino-2-fluoro-6-(trifluoromethyl)phenol relative to its non-fluorinated analog. The target compound exhibits a predicted pKa of 6.95 ± 0.48 , whereas 4-amino-2-(trifluoromethyl)phenol (CAS 1535-76-8), which lacks the ortho-fluorine, has a predicted pKa of 8.24 ± 0.43 [1]. This 1.29 log unit increase in acidity represents a nearly 20-fold higher proton dissociation constant (Ka).

Physicochemical Profiling Drug Design Lead Optimization

LogP Inversion: Hydrophilicity vs. 4-Amino-2-(trifluoromethyl)phenol

The combination of the amino group and the ortho-fluorine atom in 4-amino-2-fluoro-6-(trifluoromethyl)phenol results in a markedly lower lipophilicity compared to the des-fluoro analog. The target compound has a measured logP of -0.292 , while 4-amino-2-(trifluoromethyl)phenol has a computed logP of approximately 1.72 to 2.57, depending on the estimation method [1]. This difference of more than 2 log units separates the target into the hydrophilic domain, while the analog is lipophilic.

ADME Lipophilicity Medicinal Chemistry

Regioisomeric Differentiation for Downstream Functionalization

The absence of the amino group at the 2-position (ortho to -OH) in the target compound creates a distinct synthetic handle not available in its regioisomer, 2-amino-4-fluoro-6-(trifluoromethyl)phenol (CAS 1804390-05-3) . In the 2-amino isomer, the amine is directly adjacent to the hydroxyl group, which can lead to intramolecular hydrogen bonding and altered reactivity in diazotization or amidation reactions. The target compound's para-amino, ortho-fluoro, and ortho-trifluoromethyl substitution pattern provides unambiguous directing effects for electrophilic aromatic substitution or metal-catalyzed cross-couplings at the remaining meta-like position, a regiochemical outcome not achievable with the 2-amino regioisomer .

Synthetic Chemistry Regioselectivity C-C Coupling

Molecular Weight and Hydrogen Bonding Capacity Comparison

4-Amino-2-fluoro-6-(trifluoromethyl)phenol possesses a molecular weight of 195.11 g/mol and features 2 hydrogen-bond donors (NH₂, OH) and 7 hydrogen-bond acceptors . In comparison, 2-fluoro-6-(trifluoromethyl)phenol (CAS 239135-50-3) has a molecular weight of 180.10 g/mol and lacks the amino group, resulting in only 1 hydrogen-bond donor and 4 acceptors . The additional nitrogen atom in the target compound increases H-bonding capacity without violating the Rule of Five, making it a more versatile fragment for growing lead compounds that require strong, directional intermolecular interactions.

Medicinal Chemistry Rule-of-Five Fragment-Based Design

Recommended R&D Applications for 4-Amino-2-fluoro-6-(trifluoromethyl)phenol


Synthesis of pH-Sensitive Drug Conjugates

The significantly lower pKa (6.95) of this compound, compared to the non-fluorinated analog (pKa 8.24), makes it an ideal core scaffold for developing pH-sensitive prodrugs or drug conjugates that require enhanced ionization in the slightly acidic tumor microenvironment. Its superior acidity, as demonstrated in Section 3, ensures a higher fraction of the active phenoxide ion at therapeutic pH [1].

Hydrophilic Fragment for Kinase Inhibitor Optimization

With a logP of -0.292, this compound is specifically suited for incorporation into kinase inhibitors or other ATP-competitive ligands where high aqueous solubility is required to achieve effective concentrations in enzymatic assays. The 2-log unit difference from its more lipophilic analog (logP > 1.7) directly translates to improved solubility without the need for additional solubilizing groups [1].

Regioselective Scaffold for Parallel Library Synthesis

The unambiguous 1,2,4,6-substitution pattern, with the amine at the para-position relative to the hydroxyl group, eliminates regioisomeric ambiguity in automated parallel synthesis. This structural certainty, supported by the evidence of regioisomeric differentiation, reduces purification burden and increases the success rate of library production for high-throughput screening campaigns [1].

Intermediate for Fluorine-18 Radiolabeling

Its low molecular weight (195.11 g/mol) and the presence of both an amino group (for prosthetic group attachment) and an ortho-fluorine atom (as a leaving group or isotopic exchange site) make it a viable precursor for developing ¹⁸F-labeled PET tracers, where the fluorinated ring system can be rapidly functionalized via nucleophilic aromatic substitution [1].

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